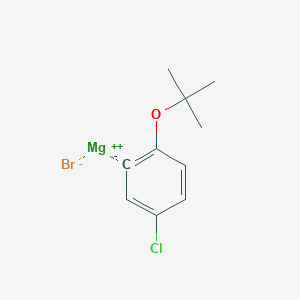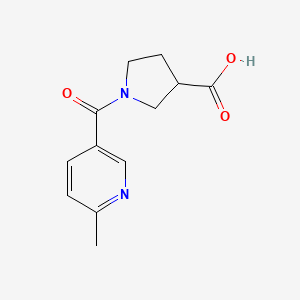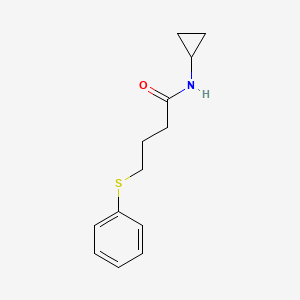
n-Cyclopropyl-4-(phenylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopropyl-4-(phenylthio)butanamide is an organic compound with the molecular formula C13H17NOS It is a member of the amide family, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a phenylthio group attached to the butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(phenylthio)butanamide typically involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Thioether Formation: The phenylthio group can be introduced by reacting a suitable phenylthiol with an appropriate alkyl halide.
Amide Formation: The final step involves the reaction of cyclopropylamine with a butanoyl chloride derivative to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
n-Cyclopropyl-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-Cyclopropyl-4-(phenylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of n-Cyclopropyl-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, affecting their function and pathways involved in biological processes.
類似化合物との比較
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the phenylthio and butanamide groups.
Phenylthiobutanamide: Similar but lacks the cyclopropyl group.
Butyramide: Similar but lacks both the cyclopropyl and phenylthio groups.
Uniqueness
n-Cyclopropyl-4-(phenylthio)butanamide is unique due to the combination of the cyclopropyl and phenylthio groups attached to the butanamide chain. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
特性
分子式 |
C13H17NOS |
|---|---|
分子量 |
235.35 g/mol |
IUPAC名 |
N-cyclopropyl-4-phenylsulfanylbutanamide |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-8-9-11)7-4-10-16-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,14,15) |
InChIキー |
WMNRCVUTXWKITR-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CCCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


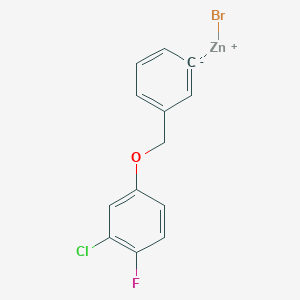
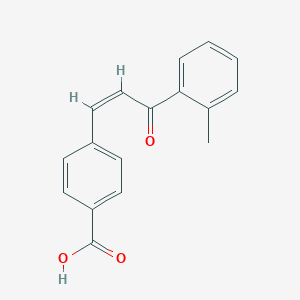
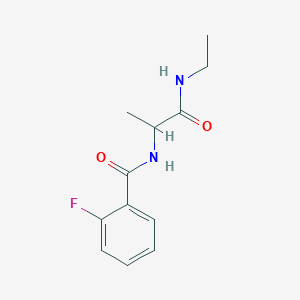
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
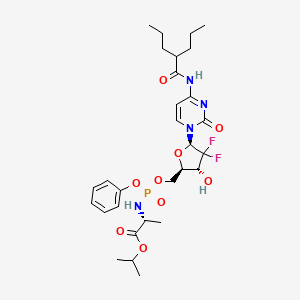

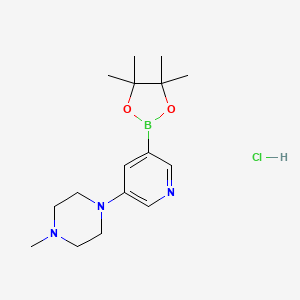
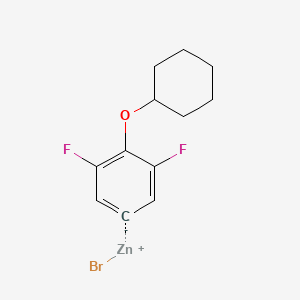

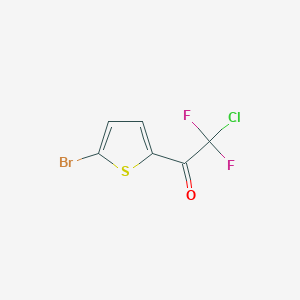
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
